Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family of natural products. It is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a structure rarely found in nature. [] Pyranonigrins, including Pyranonigrin A, are known for their antioxidative properties. []
Pyranonigrin A is primarily produced by filamentous fungi, particularly species belonging to the Aspergillus genus, such as Aspergillus niger and Aspergillus tubingensis. [, , , , , , , , , , , , , , , , , , , , , , , ] These fungi are commonly found in various environments, including soil, plants, and even the International Space Station (ISS). [, , , , , ]
Pyranonigrin A plays a crucial role in scientific research due to its diverse biological activities, particularly its antioxidant properties. It has been investigated for its potential applications in various fields, including medicine, agriculture, and biotechnology. [, , , , , , , ]
Pyranonigrin A is derived from the fungus Penicillium thymicola IBT 5891. This species was previously not known to produce pyranonigrin family compounds, marking the discovery of pyranonigrin A as significant in expanding the understanding of fungal metabolites. The compound belongs to the broader class of polyketides, which are secondary metabolites synthesized by organisms through the polyketide synthase pathway, often exhibiting diverse biological activities.
Pyranonigrin A is synthesized via a well-defined biosynthetic pathway involving several key enzymes. The biosynthetic gene cluster responsible for its production includes four genes: pyrA, pyrB, pyrC, and pyrD.
The molecular structure of pyranonigrin A can be described as a complex bicyclic compound featuring multiple functional groups. Its molecular formula is established as C₁₃H₁₅N₁O₅, indicating a high degree of unsaturation and complexity.
Pyranonigrin A participates in various chemical reactions that highlight its potential utility in medicinal chemistry:
The mechanism of action for pyranonigrin A primarily involves its interaction with cellular targets that modulate oxidative stress responses.
Pyranonigrin A exhibits several notable physical and chemical properties:
Pyranonigrin A has potential applications across various scientific fields:
The core biosynthesis of pyranonigrin A relies on a bimodular PKS-NRPS megasynthase (PyrA), identified in both Aspergillus niger and Penicillium thymicola. This enzyme iteratively constructs the polyketide backbone through a highly reducing PKS module containing ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. The NRPS module incorporates glycine via adenylation (A), thiolation (T), and condensation (C) domains, culminating in a reductive release domain that facilitates cyclization into the characteristic tetramic acid intermediate [1] [4]. Functional validation through heterologous expression of pyrA in Aspergillus nidulans yielded a tetramic acid precursor (MW 193 Da), confirming its role in initiating pyranonigrin A biosynthesis [1].
Table 1: Domain Organization of PyrA in Pyranonigrin A Biosynthesis
Domain | Function | Product |
---|---|---|
KS-AT-DH-ER-KR-ACP | Iterative polyketide chain elongation with β-reduction and methylation | Tetraketide chain (C8) |
C-A-T | Glycine activation and condensation with polyketide chain | Aminoacyl-polyketide adduct |
R/DKC | Reductive release and Dieckmann cyclization | Tetramic acid intermediate (MW 193) |
Phylogenetic analyses reveal that PyrA clusters within a conserved clade of pyranonigrin-producing hybrids, sharing >60% sequence identity with Aspergillus homologs like An18g00520. This conservation suggests an evolutionary divergence from cytochalasin-producing systems, emphasizing functional specialization within fungal hybrids [4] [5].
Isotopic labeling experiments unequivocally established the acetate-glycine origin of pyranonigrin A’s carbon skeleton. Feeding studies with Aspergillus niger NBRC5374 demonstrated:
These results align with a biosynthetic model where four acetate units form a linear polyketide, which condenses with glycine to yield a tetramic acid precursor. The high enrichment of C-7a from glycine—and partial labeling from acetate—reflects metabolic crosstalk between the tricarboxylic acid (TCA) cycle and glycine biosynthesis via pathways like oxaloacetate → phosphoenolpyruvate → serine → glycine or malate → glyoxylate → glycine [7].
Table 2: Isotopic Enrichment Patterns in Pyranonigrin A Biosynthesis
Labeled Precursor | Enriched Carbons | Enrichment Ratio (%) | Proposed Pathway |
---|---|---|---|
Sodium [1-¹³C]acetate | C-2, C-4, C-5, C-2′ | 12–25% | Polyketide elongation |
Sodium [2-¹³C]acetate | C-3, C-4a, C-7, C-1′, C-3′ | 8–19% | Polyketide elongation |
[1-¹³C]glycine | C-7a | 45% | Tetramic acid cyclization |
The pyr gene cluster exhibits significant structural and regulatory divergence across fungal genera:
Table 3: Gene Cluster Architectures for Pyranonigrin A Biosynthesis
Species | Core Genes | Unique Elements | Activation Method |
---|---|---|---|
Penicillium thymicola | pyrA–D, orf1 (IMPDH) | α/β hydrolase (PyrD) | Starch supplementation |
Aspergillus niger | pynA, pynR (transcriptional activator) | Cytochrome P450 (PynB) | Overexpression of PynR |
The pyr cluster’s minimal functional unit was determined through deletion studies: ΔpyrA in P. thymicola abolished pyranonigrin A production, while orf2 (flavin-dependent enzyme) and orf3 (GMC oxidoreductase) were dispensable for biosynthesis [1].
Post-assembly modifications are critical for pyranonigrin A’s antioxidative activity:
The substrate flexibility of tailoring enzymes explains structural variations within the pyranonigrin family. For instance, the P450 pyrE in A. niger ISS isolates oxidizes pyranonigrin A into bicoumanigrin—a dimeric derivative with enhanced bioactivity [3].
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